Benzoylamidrazone hydrochloride
Description
Benzoylamidrazone hydrochloride, also referred to as Benzamidine Hydrochloride (CAS No. 1670-14-0), is a chemical compound with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol . It is characterized by an amidine functional group (-C(=NH)NH₂) attached to a benzoyl moiety, forming a planar aromatic structure. This compound is widely utilized in biochemical research as a protease inhibitor due to its ability to bind to serine proteases like trypsin .
Properties
CAS No. |
437717-21-0 |
|---|---|
Molecular Formula |
C13H20ClN3O2 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
N-[(Z)-1-aminobutylideneamino]-2-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-3-7-12(14)15-16-13(17)10-8-5-6-9-11(10)18-4-2;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,14,15)(H,16,17);1H |
InChI Key |
RNBBGYJAUHFORO-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1=CC=CC=C1OCC)/N.Cl |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoylamidrazone hydrochloride typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine to form the corresponding amide. This amide is then reacted with an appropriate aldehyde or ketone to introduce the aminobutylideneamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoylamidrazone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethoxy derivatives.
Scientific Research Applications
Benzoylamidrazone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzoylamidrazone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Boiling Point: Not explicitly reported, but derivatives typically decompose before boiling.
- Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to ionic interactions from the hydrochloride salt.
- Synthesis: Common methods involve reactions of benzonitrile derivatives with sodium in ethanol or methanol under controlled conditions .
Comparison with Structurally Similar Compounds
The following table summarizes the structural, physicochemical, and functional differences between Benzoylamidrazone hydrochloride and its analogs:
Key Observations :
Structural Similarity :
- 4-Methylbenzamidine HCl shares the highest structural similarity (score 1.00) with Benzoylamidrazone HCl, differing only by a methyl group at the benzene ring’s para position .
- Benzhydrylamine HCl features a bulkier diphenylmethyl group, reducing its solubility in aqueous media compared to Benzoylamidrazone HCl .
Functional Differences :
- Benzydamine HCl diverges significantly due to its indazole core and tertiary amine, enabling NSAID activity (e.g., Tantum® for oral inflammation) .
- Benzoylamidrazone HCl lacks the indazole ring, limiting its pharmacological use but enhancing specificity for protease binding .
Synthesis and Stability: Benzoylamidrazone HCl and its methyl derivatives are synthesized via nucleophilic substitution of benzonitrile with sodium in ethanol, achieving yields >85% . Benzhydrylamine HCl requires Friedel-Crafts alkylation for diphenylmethyl group introduction, a more complex process .
Research Findings and Analytical Methods
- Quantitative Analysis :
Benzoylamidrazone HCl and its analogs are typically analyzed via HPLC with UV detection. For example, simultaneous determination of Benzydamine HCl and excipients (e.g., methylparaben) requires optimized chromatography to resolve structural overlaps . - Stability : Hydrochloride salts of amidrazones exhibit superior stability in acidic conditions compared to free bases, making them preferable for long-term storage .
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